Ethyl 2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique structure combining a pyridine ring, a pyrrolidine ring, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of pyridine-3-carbaldehyde with a suitable amine under reductive amination conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-halo ester.
Coupling Reactions: The final step involves coupling the pyrrolidine and thiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine, pyrrolidine, and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Ethyl 2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems. This interaction could involve binding to enzymes or receptors, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate can be compared with other similar compounds such as:
Pyridine Derivatives: Compounds containing the pyridine ring, known for their wide range of biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, often used in pharmaceuticals.
Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its combined structure, which may confer unique biological activities not seen in simpler analogs.
Properties
IUPAC Name |
ethyl 2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-21-16(20)13-11-22-15(18-13)14-6-4-8-19(14)10-12-5-3-7-17-9-12/h3,5,7,9,11,14H,2,4,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTLMRBXTNPXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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